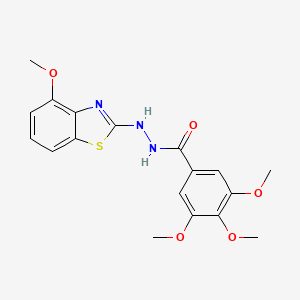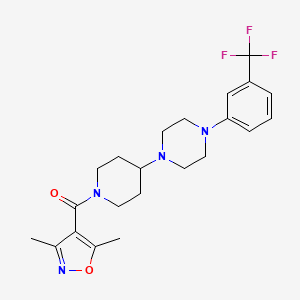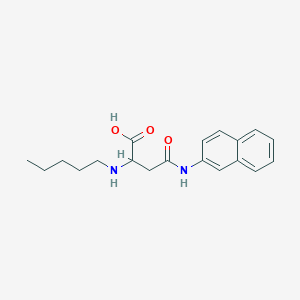![molecular formula C21H27ClN2O3S B2836258 1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine CAS No. 695174-63-1](/img/structure/B2836258.png)
1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine, commonly known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various cancers and autoimmune diseases. TAK-659 has been found to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule involved in the development and function of B cells, which are important components of the immune system.
作用機序
1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine is a key signaling molecule involved in the development and function of B cells. 1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine is activated by binding to the B cell receptor (BCR) and initiates downstream signaling pathways that promote B cell proliferation and survival. TAK-659 selectively inhibits 1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine activity by binding to the enzyme's active site, preventing its activation and downstream signaling. This inhibition results in decreased proliferation and survival of cancer cells and reduced activity of B cells in autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of lymphoma and leukemia. In addition, TAK-659 has been shown to reduce disease activity in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has also been shown to inhibit the production of pro-inflammatory cytokines in B cells, which may contribute to its therapeutic effects in autoimmune diseases.
実験室実験の利点と制限
One advantage of TAK-659 is its selectivity for 1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine, which reduces the potential for off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. In addition, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
将来の方向性
Several potential future directions for research on TAK-659 include:
1. Clinical trials to determine the safety and efficacy of TAK-659 in humans with cancer and autoimmune diseases.
2. Combination therapy studies to determine the potential synergistic effects of TAK-659 with other anti-cancer or immunomodulatory agents.
3. Studies to determine the effects of TAK-659 on other signaling pathways and cell types, which may have implications for its use in other diseases.
4. Development of more potent and selective 1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine inhibitors based on the structure of TAK-659.
5. Investigation of the potential use of TAK-659 in other diseases, such as allergies and asthma, which are also mediated by B cells.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 5-chloro-2-methylphenylamine with 4-fluorobenzene-1-sulfonyl chloride to form the sulfonyl intermediate. This intermediate is then reacted with 5-isopropyl-2-methoxyaniline and piperazine to produce TAK-659. The synthesis of TAK-659 has been optimized to achieve high yield and purity.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits 1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine activity and downstream signaling pathways in B cells, resulting in decreased proliferation and survival of cancer cells. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in mouse models of lymphoma and leukemia. TAK-659 has also been shown to be effective in reducing disease activity in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S/c1-15(2)17-6-8-20(27-4)21(13-17)28(25,26)24-11-9-23(10-12-24)19-14-18(22)7-5-16(19)3/h5-8,13-15H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDCIPAOSUMEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol](/img/structure/B2836178.png)

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2836181.png)

![(E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2836184.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylquinolin-6-yl)methanone](/img/structure/B2836185.png)
![7-[(2-chlorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2836186.png)
![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2836187.png)



![2-Chloro-N-[2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethyl]acetamide;hydrochloride](/img/structure/B2836195.png)
![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide](/img/structure/B2836196.png)